molecular formula C18H22F2N2 B14229587 N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine CAS No. 627521-11-3

N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine

Katalognummer: B14229587
CAS-Nummer: 627521-11-3
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: BXPRDZBGXAQPRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine is an organic compound characterized by the presence of two 2-fluorophenyl groups attached to an ethane-1,2-diamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of 2-fluorophenylacetic acid with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

N,N’-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N’-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in cancer cells or disrupting microbial cell walls .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine is unique due to the presence of two 2-fluorophenyl groups, which impart distinct chemical and biological properties. These fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

627521-11-3

Molekularformel

C18H22F2N2

Molekulargewicht

304.4 g/mol

IUPAC-Name

N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C18H22F2N2/c19-17-7-3-1-5-15(17)9-11-21-13-14-22-12-10-16-6-2-4-8-18(16)20/h1-8,21-22H,9-14H2

InChI-Schlüssel

BXPRDZBGXAQPRO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CCNCCNCCC2=CC=CC=C2F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.